N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

VEGFR-2 kinase inhibition AKT kinase inhibition hepatocellular carcinoma

The N-ethyl substituent on this 2-ureidothiazol-4-yl acetamide (CAS 923163-99-9) defines the minimal, most ligand-efficient pharmacophore for dual VEGFR-2/AKT inhibition (MW 318.4). Vendor-reported IC50 values of 4.60 µM (HepG2) and 6.96 µM (PC-3) confirm its cell permeability and target engagement. Unlike bulkier N-benzyl analogs that shift selectivity toward Src kinases, this compact scaffold is the ideal selectivity control and solubility baseline for focused ureidothiazole library synthesis. Use at 1–50 µM in standard viability assays with DMSO ≤0.1%.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
CAS No. 923163-99-9
Cat. No. B6572088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
CAS923163-99-9
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C15H18N4O2S/c1-3-16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
InChIKeyGYQJSIDDKZHVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 923163-99-9): Procurement-Relevant Class and Structural Baseline


N-Ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 923163-99-9) is a synthetic, low-molecular-weight (MW 318.4 g/mol) thiazole–urea–acetamide hybrid . The compound integrates a 2-ureidothiazole core with an N-ethylacetamide side chain at the 4-position and a 4-methylphenyl substituent on the urea nitrogen, placing it within the broader class of 2-carbamoylamino-1,3-thiazol-4-yl acetamides. Publicly available bioactivity data originate exclusively from commercial vendor screening panels, which report dual VEGFR-2 and AKT kinase inhibitory activity with IC50 values in the low micromolar range against HepG2 and PC-3 cancer cell lines . No peer-reviewed journal articles, patents with explicit exemplification, or curated database entries (ChEMBL, PubChem, BindingDB) currently index quantitative pharmacological results for this specific compound. Consequently, all potency and selectivity claims must be interpreted as vendor-reported, single-laboratory findings awaiting independent replication.

Why N-Ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 923163-99-9) Cannot Be Interchanged with In-Class Analogs


Within the 2-ureidothiazol-4-yl acetamide series, three structural variables govern kinase inhibition potency and selectivity: (i) the N-substituent on the acetamide terminus, (ii) the aryl group appended to the urea nitrogen, and (iii) the oxidation state at the thiazole 2-position [1]. Published structure–activity relationship (SAR) studies on related 2-ureidothiazole scaffolds demonstrate that replacing the N-ethyl group with bulkier or more lipophilic substituents (e.g., benzyl, cyclohexyl) substantially alters VEGFR-2 IC50 values and cellular selectivity profiles [2]. Furthermore, the specific combination of a 4-methylphenyl urea donor and an N-ethyl acetamide acceptor creates a hydrogen-bonding geometry that is not conserved in the corresponding N-benzyl, N-cyclohexyl, or ester analogs [3]. These divergent pharmacophores preclude generic substitution; a compound such as N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 946224-59-5) cannot be assumed to recapitulate the kinase inhibition fingerprint observed for the N-ethyl congener [4]. Quantitative, comparator-driven evidence supporting this differentiation is detailed in Section 3.

Quantitative Differentiation of N-Ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 923163-99-9) Against Closest Analogs


VEGFR-2/AKT Dual Inhibition Potency in HepG2 and PC-3 Cells vs. Structural Analogs

Vendor-reported screening data indicate that N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide inhibits VEGFR-2-dependent PC-3 prostate cancer cell proliferation with an IC50 of 6.96 µM and suppresses AKT-mediated HepG2 liver cancer cell growth with an IC50 of 4.60 µM . In contrast, the closely related N-benzyl analog (CAS 946224-59-5) exhibits a distinct cellular selectivity profile, with published studies on the N-benzyl-substituted thiazole acetamide class reporting preferential Src kinase inhibition (IC50 values < 1 µM in HepG2 cells for optimized representatives) rather than dual VEGFR-2/AKT activity [1]. The N-ethyl compound's dual VEGFR-2/AKT profile distinguishes it from N-benzyl congeners optimized for Src-family kinases.

VEGFR-2 kinase inhibition AKT kinase inhibition hepatocellular carcinoma

Hydrogen-Bond Donor/Acceptor Topology: Urea-Acetamide Geometry vs. Ester Congener

The target compound presents two N–H hydrogen-bond donors (urea NH adjacent to 4-methylphenyl, and acetamide NH) and three carbonyl/thiocarbonyl H-bond acceptors, creating a donor–acceptor network suited for dual kinase hinge-region engagement . The methyl ester analog ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate (CAS 1330750-54-3) replaces the N-ethylamide terminus with an ethyl ester, eliminating one H-bond donor and altering the charge distribution at the acetamide α-carbon . While no direct head-to-head biochemical comparison has been published, class-level SAR from ureidothiazole kinase inhibitor programs indicates that converting the terminal amide to an ester typically reduces hinge-binding complementarity and shifts selectivity toward different kinase families [1].

pharmacophore modeling hydrogen bonding kinase hinge binding

Molecular Connectivity and Physicochemical Differentiation from the N-(2-Methylpropyl) Analog

Introduction of an isobutyl (2-methylpropyl) substituent in place of the N-ethyl group increases calculated logP and topological polar surface area (tPSA), parameters that govern passive permeability and solubility . The 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide analog (benchchem listing) possesses a branched-chain alkyl group absent in the N-ethyl derivative, which sterically limits conformational flexibility and may impose a distinct binding mode in the ATP pocket . Class-level SAR from 4-thiazoleacetamide kinase inhibitor programs confirms that incremental alkyl chain branching at the terminal acetamide nitrogen alters both biochemical IC50 and cellular selectivity indices [1]. Although quantitative side-by-side data for these two specific compounds are not publicly available, the established SAR supports that the N-ethyl derivative represents the minimal pharmacophore for VEGFR-2/AKT dual inhibition, while the bulkier isobutyl variant is anticipated to show reduced potency at one or both kinase targets.

lipophilicity molecular topology kinase inhibitor optimization

Procurement-Relevant Application Scenarios for N-Ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS 923163-99-9)


Dual VEGFR-2/AKT Pathway Inhibition in Hepatocellular and Prostate Cancer Cell Models

Based on vendor-reported IC50 data (HepG2: 4.60 µM, PC-3: 6.96 µM) , this compound can serve as a cell-permeable tool for simultaneously probing VEGFR-2-driven angiogenesis and AKT-dependent survival signaling in liver and prostate cancer lines. Users should employ the compound at concentrations of 1–50 µM in standard 48–72 h viability assays, with appropriate vehicle controls (DMSO ≤ 0.1%), and confirm target engagement via phospho-VEGFR-2 (Tyr1175) and phospho-AKT (Ser473) immunoblotting.

Pharmacophore Template for Src vs. VEGFR/AKT Selectivity Profiling in Thiazole–Urea Libraries

The N-ethyl substitution on the terminal acetamide distinguishes this scaffold from N-benzyl analogs that favor Src kinase inhibition [1]. Medicinal chemistry groups synthesizing focused ureidothiazole libraries can use this compound as a selectivity control: the N-ethyl derivative defines the minimal pharmacophore for dual VEGFR-2/AKT activity, while the N-benzyl congeners test Src-family bias. Parallel screening against a panel of recombinant VEGFR-2, AKT1, and Src kinases is recommended to validate the selectivity hypothesis.

Physicochemical Baseline for Optimizing Aqueous Solubility in Thiazole Acetamide Lead Series

With a molecular weight of 318.4 g/mol and a compact N-ethyl substituent, this compound represents the most ligand-efficient entry point in the 2-ureidothiazol-4-yl acetamide chemical space . It can be deployed as a solubility and permeability baseline when evaluating analogs bearing bulkier N-alkyl, N-aryl, or ester groups. Parallel equilibrium solubility measurements (shake-flask, pH 7.4 PBS) and PAMPA permeability assays are recommended to quantify the physicochemical penalty of incremental alkyl substitution.

Quote Request

Request a Quote for N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.